molecular formula C4H6O2<br>CH2=CHCOOCH3<br>C4H6O2 B128795 Methyl acrylate CAS No. 96-33-3

Methyl acrylate

Cat. No. B128795
Key on ui cas rn: 96-33-3
M. Wt: 86.09 g/mol
InChI Key: BAPJBEWLBFYGME-UHFFFAOYSA-N
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Patent
US04517244

Procedure details

A vinyl acetate-methyl acrylate copolymer containing 43% by mole of the latter monomer units was obtained by polymerizing 0.8 mole of vinyl acetate and 0.2 mole of methyl acrylate in benzene at 80° C. for 2 hours in the presence of benzoyl peroxide. Then, 10 g of the copolymer was dissolved by heating in 500 ml of methanol and saponified by adding 20 ml of 40% aqueous NaOH and heating at 60° C. for 15 hours. The saponified product was thoroughly washed with acetone to remove free NaOH, and dried at 60° C. under reduced pressure for 20 hours, thus giving a powdery sodium salt of vinyl alcohol-acrylic acid copolymer. The saponification degree thereof determined from the alkali consumption was 93% by mole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
vinyl acetate methyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[C:7]([O:11][CH3:12])(=[O:10])[CH:8]=[CH2:9].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C1C=CC=CC=1>[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[C:7]([O:11][CH3:12])(=[O:10])[CH:8]=[CH2:9] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
vinyl acetate methyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=C.C(C=C)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.8 mol
Name
Type
product
Smiles
C(C=C)(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.2 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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